- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)
957062-84-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Numéro CAS:957062-84-9
Le MF:C13H18BNO4
Mégawatts:263.097323894501
MDL:MFCD09027081
CID:803309
PubChem ID:17750269
Update Time:2025-05-20
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-
- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER
- 2-Methyl-5-nitrophenyl boric acid pinacol ester
- 2-Methyl-5-nitrophenylboronic acid, pinacol ester
- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate
- PubChem18757
- LYFUUPOOXAXEEP-UHFFFAOYSA-N
- ZXBA000483
- OR3190
- MB06753
- FCH2821
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane
- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR
- SY007279
- 957062-84-9
- DTXSID90590400
- MFCD09027081
- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- SCHEMBL1897857
- EN300-7384043
- AKOS015950535
- 2-Methyl-5-nitrophenylboronicAcidPinacolEster
- CS-11163
- Z2049929780
-
- MDL: MFCD09027081
- Piscine à noyau: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
- La clé Inchi: LYFUUPOOXAXEEP-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O
Propriétés calculées
- Qualité précise: 263.13300
- Masse isotopique unique: 263.133
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 1
- Complexité: 350
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.3
Propriétés expérimentales
- Dense: 1.13
- Point d'ébullition: 378.9℃ at 760 mmHg
- Point d'éclair: 182.9℃
- Indice de réfraction: 1.514
- Le PSA: 64.28000
- Le LogP: 2.72560
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109105-5g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 5g |
$297.00 | 2023-08-31 | |
| Alichem | A019109105-10g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 10g |
$520.80 | 2023-08-31 | |
| Alichem | A019109105-25g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 25g |
$978.64 | 2023-08-31 | |
| TRC | T302833-50mg |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T302833-100mg |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T302833-500mg |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 500mg |
$ 135.00 | 2022-06-02 | ||
| Chemenu | CM136067-5g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95%+ | 5g |
$109 | 2024-07-18 | |
| Chemenu | CM136067-10g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95%+ | 10g |
$161 | 2024-07-18 | |
| Chemenu | CM136067-25g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95%+ | 25g |
$375 | 2024-07-18 | |
| Chemenu | CM136067-100g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95%+ | 100g |
$1052 | 2024-07-18 |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3.5 h, reflux
Référence
- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C
Référence
- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile , Water ; 4 h, rt
Référence
- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process, Synlett, 2012, 23(9), 1394-1396
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
Référence
- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane , 1,4-Dioxane ; 6 h, 100 °C
Référence
- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 100 °C; 16 h, 100 °C
Référence
- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-4-nitrotoluene
- Borate(1-),tetrafluoro-
- 2-Methyl-5-nitroaniline
- Bis(pinacolato)diborane
- Benzenediazonium,2-methyl-5-nitro-
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Littérature connexe
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) Produits connexes
- 68716-48-3(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)
- 428820-95-5(3,5-Dinitrophenylboronic acid, pinacol ester)
- 1256359-10-0(4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane)
- 1072945-06-2(4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane)
- 871329-51-0(3-Amino-5-nitrophenylboronic acid, pinacol ester)
- 883715-40-0(2-Methyl-4-nitrophenylboronic Acid, pinacol ester)
- 882670-69-1(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 171364-83-3(4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane)
- 910235-64-2(2-Methyl-3-nitrophenylboronic Acid Pinacol Ester)
- 1218791-28-6(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
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